molecular formula C22H28O4 B5223181 1-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene

1-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene

Cat. No. B5223181
M. Wt: 356.5 g/mol
InChI Key: UDPRVVIYPKBZEK-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene is a chemical compound that is commonly known as ICI 118,551. It is a selective beta-2 adrenergic receptor antagonist that has been widely used in scientific research. This compound is known for its ability to selectively block the beta-2 adrenergic receptor, which plays a crucial role in regulating various physiological processes such as bronchodilation, heart rate, and glucose metabolism.

Mechanism of Action

ICI 118,551 selectively blocks the beta-2 adrenergic receptor by binding to its active site. This prevents the activation of the receptor by its natural ligands such as epinephrine and norepinephrine. This results in a decrease in the downstream signaling pathways that are activated by the beta-2 adrenergic receptor.
Biochemical and Physiological Effects:
ICI 118,551 has been shown to have several biochemical and physiological effects. It has been shown to decrease heart rate and blood pressure by blocking the beta-2 adrenergic receptor in the heart and blood vessels. It has also been shown to decrease glucose uptake and metabolism in skeletal muscle by blocking the beta-2 adrenergic receptor in these tissues. In addition, ICI 118,551 has been shown to decrease airway resistance and increase airway diameter by blocking the beta-2 adrenergic receptor in the lungs.

Advantages and Limitations for Lab Experiments

ICI 118,551 has several advantages for lab experiments. It is a highly selective beta-2 adrenergic receptor antagonist, which allows for the specific study of the beta-2 adrenergic receptor signaling pathway. It is also a well-characterized compound with a known mechanism of action, which allows for the accurate interpretation of experimental results.
However, there are also some limitations to the use of ICI 118,551 in lab experiments. It has a relatively short half-life, which means that it needs to be administered frequently to maintain its effects. It also has a relatively low potency, which means that high concentrations of the compound may be required to achieve significant effects.

Future Directions

There are several future directions for the study of ICI 118,551. One area of research is the development of more potent and selective beta-2 adrenergic receptor antagonists. This could lead to the development of new drugs for the treatment of conditions such as asthma, hypertension, and heart failure.
Another area of research is the study of the role of beta-2 adrenergic receptors in the development of metabolic diseases such as diabetes. It has been suggested that beta-2 adrenergic receptor antagonists may have potential as a treatment for these conditions.
Finally, the development of new methods for the delivery of ICI 118,551 could also be an area of future research. This could include the development of new formulations of the compound that have a longer half-life or the use of targeted delivery systems to increase the specificity of the compound.

Synthesis Methods

The synthesis of ICI 118,551 involves several steps. The first step involves the reaction between 2,5-dimethylphenol and epichlorohydrin to form 2-(2,5-dimethylphenoxy)ethanol. This intermediate is then reacted with ethylene oxide to form 2-[2-(2,5-dimethylphenoxy)ethoxy]ethanol. The final step involves the reaction between 2-[2-(2,5-dimethylphenoxy)ethoxy]ethanol and 2-methoxy-4-(1-propen-1-yl)benzene in the presence of a base to form ICI 118,551.

Scientific Research Applications

ICI 118,551 has been widely used in scientific research to study the role of beta-2 adrenergic receptors in various physiological processes. This compound has been used to study the effects of beta-2 adrenergic receptor activation on glucose metabolism, heart rate, and bronchodilation. It has also been used to study the role of beta-2 adrenergic receptors in the development of cardiovascular diseases such as hypertension and heart failure.

properties

IUPAC Name

1-[2-[2-(2,5-dimethylphenoxy)ethoxy]ethoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O4/c1-5-6-19-9-10-20(22(16-19)23-4)25-13-11-24-12-14-26-21-15-17(2)7-8-18(21)3/h5-10,15-16H,11-14H2,1-4H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPRVVIYPKBZEK-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCCOCCOC2=C(C=CC(=C2)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OCCOCCOC2=C(C=CC(=C2)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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